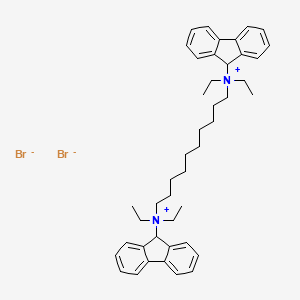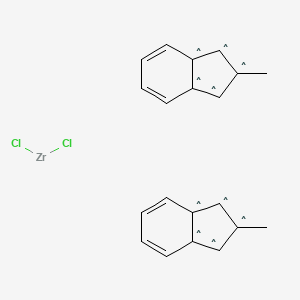![molecular formula C26H51NO6 B13783015 bis(2-hydroxyethyl)-[2-[(E)-octadec-9-enoyl]oxyethyl]azanium;acetate](/img/structure/B13783015.png)
bis(2-hydroxyethyl)-[2-[(E)-octadec-9-enoyl]oxyethyl]azanium;acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-hydroxyethyl)-[2-[(E)-octadec-9-enoyl]oxyethyl]azanium;acetate: is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of hydroxyethyl groups, an octadec-9-enoyl moiety, and an azanium ion, making it a versatile molecule for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-hydroxyethyl)-[2-[(E)-octadec-9-enoyl]oxyethyl]azanium;acetate typically involves the esterification of octadec-9-enoic acid with 2-hydroxyethylamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction mixture is then subjected to purification steps, such as recrystallization or chromatography, to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of high-pressure and high-temperature conditions can enhance the reaction rate and yield. Additionally, advanced purification techniques, such as distillation and crystallization, are employed to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the octadec-9-enoyl moiety, converting the double bond into a single bond and forming saturated derivatives.
Substitution: The hydroxyethyl groups can participate in substitution reactions, where the hydroxyl groups are replaced by other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Halides, amines.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound is used in the formulation of specialty chemicals, such as surfactants and emulsifiers. Its amphiphilic nature makes it suitable for applications in cosmetics, detergents, and lubricants.
Mecanismo De Acción
The mechanism of action of bis(2-hydroxyethyl)-[2-[(E)-octadec-9-enoyl]oxyethyl]azanium;acetate involves its interaction with molecular targets, such as enzymes and receptors. The hydroxyethyl groups can form hydrogen bonds with active sites, while the octadec-9-enoyl moiety can interact with hydrophobic regions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
- Bis(2-hydroxyethyl) terephthalate
- Bis(2-hydroxyethyl) isophthalate
- Bis(2-hydroxyethyl) adipate
Comparison: Compared to these similar compounds, bis(2-hydroxyethyl)-[2-[(E)-octadec-9-enoyl]oxyethyl]azanium;acetate is unique due to the presence of the octadec-9-enoyl moiety, which imparts distinct hydrophobic characteristics. This makes it more suitable for applications requiring amphiphilic properties, such as in surfactants and emulsifiers. Additionally, its azanium ion component can enhance its interaction with biological targets, making it a promising candidate for biomedical research.
Propiedades
Fórmula molecular |
C26H51NO6 |
|---|---|
Peso molecular |
473.7 g/mol |
Nombre IUPAC |
bis(2-hydroxyethyl)-[2-[(E)-octadec-9-enoyl]oxyethyl]azanium;acetate |
InChI |
InChI=1S/C24H47NO4.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)29-23-20-25(18-21-26)19-22-27;1-2(3)4/h9-10,26-27H,2-8,11-23H2,1H3;1H3,(H,3,4)/b10-9+; |
Clave InChI |
JPBUGLVVKDRPHS-RRABGKBLSA-N |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC[NH+](CCO)CCO.CC(=O)[O-] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC[NH+](CCO)CCO.CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



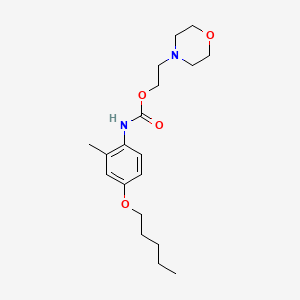

![Carbamic acid, [2-[(2-chloro-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-, 2-ethoxyethyl ester](/img/structure/B13782960.png)


![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-(2-ethylhexyl)azaniumchloride](/img/structure/B13782978.png)
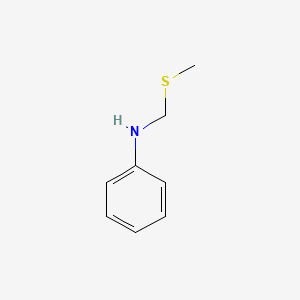
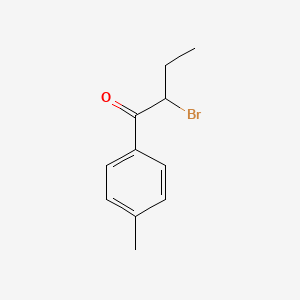
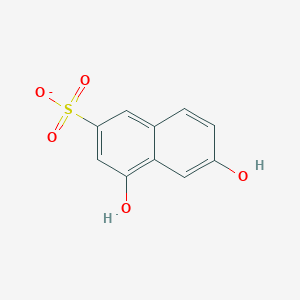
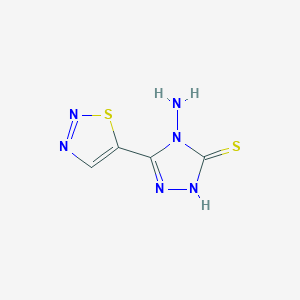
![calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,6-dichloro-4-methylbenzenesulfonate](/img/structure/B13782997.png)
